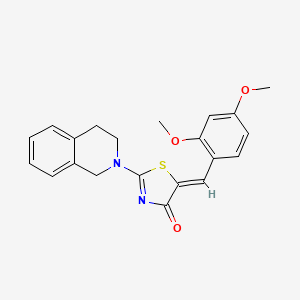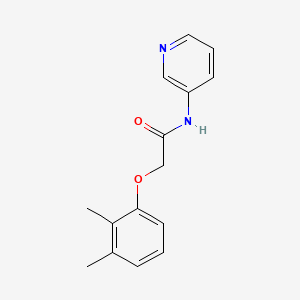![molecular formula C28H27N3O5S B11080742 (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11080742.png)
(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, imino, oxo, propoxyphenyl, and thiazine carboxamide groups
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the methoxyphenyl and propoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final thiazine carboxamide structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and toluene. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE include:
3-(4-Methoxyphenyl)-3-phenylpropanoic acid: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.
Methanone, (4-methoxyphenyl)(3-propoxyphenyl): This compound shares the methoxyphenyl and propoxyphenyl groups but lacks the thiazine carboxamide structure.
The uniqueness of 3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27N3O5S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C28H27N3O5S/c1-4-17-36-24-13-7-19(8-14-24)29-27(33)25-18-26(32)31(21-9-15-23(35-3)16-10-21)28(37-25)30-20-5-11-22(34-2)12-6-20/h5-16,18H,4,17H2,1-3H3,(H,29,33) |
InChI Key |
KJCBPZDOAJVPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(hexylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11080672.png)

![3-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11080678.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11080681.png)

![5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B11080688.png)
![(2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester](/img/structure/B11080693.png)


![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11080716.png)
![1-(4-bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11080717.png)
![5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11080726.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2-diphenylacetamide](/img/structure/B11080733.png)
